molecular formula C7H6F6O2 B6313908 Ethyl 2,2,3,3,4,5-hexafluoropent-4-enoate;  98% CAS No. 1262424-14-5

Ethyl 2,2,3,3,4,5-hexafluoropent-4-enoate; 98%

Cat. No. B6313908
CAS RN: 1262424-14-5
M. Wt: 236.11 g/mol
InChI Key: BIPLBOSZGQOGQN-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,2,3,3,4,5-hexafluoropent-4-enoate (E2HFP4E), also known as ethyl hexafluoropent-4-enoate, is a fluorinated organic compound with a wide range of applications in scientific research. It is known for its high purity (98%) and low toxicity, which makes it an ideal reagent for laboratory experiments. This compound is widely used in biochemical and physiological studies, as well as in drug development and synthesis.

Scientific Research Applications

E2HFP4E is widely used in scientific research, particularly in biochemical and physiological studies. It is commonly used as a reagent in drug synthesis and development, as well as in the synthesis of other organic compounds. In addition, E2HFP4E is used in the study of enzyme and protein interactions, as well as in the study of cell signaling pathways.

Mechanism of Action

E2HFP4E is known to interact with a variety of enzymes, proteins, and cell signaling pathways. It is believed to act as an inhibitor of enzymes, which can lead to the inhibition of certain biochemical and physiological processes. Additionally, E2HFP4E is known to interact with various cell signaling pathways, which can lead to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
E2HFP4E has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in the levels of certain hormones and neurotransmitters. Additionally, E2HFP4E has been shown to interact with various cell signaling pathways, which can lead to changes in gene expression and other cellular processes.

Advantages and Limitations for Lab Experiments

E2HFP4E is an ideal reagent for laboratory experiments due to its high purity (98%) and low toxicity. Additionally, it is relatively inexpensive and easy to obtain. However, the compound is sensitive to light and heat, and must be handled with care during experiments.

Future Directions

E2HFP4E has a wide range of potential applications in scientific research. Potential future directions for this compound include the development of new drugs and therapies, the study of enzyme and protein interactions, and the investigation of cell signaling pathways. Additionally, further research could be conducted to explore the potential effects of E2HFP4E on biochemical and physiological processes.

Synthesis Methods

E2HFP4E is produced via a three-step synthesis process. The first step involves the reaction of Ethyl 2,2,3,3,4,5-hexafluoropent-4-enoate; 98% bromide with potassium hexafluoropent-4-enoate in anhydrous dimEthyl 2,2,3,3,4,5-hexafluoropent-4-enoate; 98%formamide (DMF). This reaction produces Ethyl 2,2,3,3,4,5-hexafluoropent-4-enoate; 98% 2,2,3,3,4,5-hexafluoropent-4-enoate, with a yield of approximately 80%. The second step involves the purification of the compound via distillation. The third step involves the recrystallization of the compound to obtain a 98% pure product.

properties

IUPAC Name

ethyl (E)-2,2,3,3,4,5-hexafluoropent-4-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F6O2/c1-2-15-5(14)7(12,13)6(10,11)4(9)3-8/h3H,2H2,1H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPLBOSZGQOGQN-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(=CF)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C(/C(=C\F)/F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (E)-2,2,3,3,4,5-hexafluoropent-4-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.